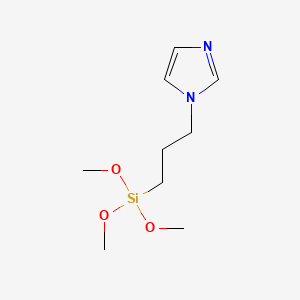

1-(3-(Trimethoxysilyl)propyl)-1H-imidazole

Description

General Context of Heterocyclic Organosilicon Compounds in Advanced Materials Research

Heterocyclic organosilicon compounds are molecules that contain a ring structure with at least one atom other than carbon (in this case, nitrogen in the imidazole (B134444) ring) and a silicon-carbon bond. researchgate.net These compounds are crucial as building blocks in the synthesis of advanced materials. researchgate.net The incorporation of silicon into heterocyclic structures can lead to materials with remarkable properties, finding applications in industries like electronics and aerospace. researchgate.net

The field of organosilicon chemistry has seen a significant rise in interest over the past few decades. researchgate.net These compounds are not only used as synthetic intermediates but also as potent catalysts in various chemical reactions. researchgate.net The development of synthetic methods for silicon-containing heterocycles, or silaheterocycles, has made these building blocks more accessible for research and applications in areas like medicinal chemistry and materials science. nih.gov The silylation of surfaces using these compounds is considered a "green" approach to creating uniform, defect-free coatings with desired functionalities. researchgate.net

Structural Characteristics and Chemical Versatility of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole

The compound this compound possesses a unique molecular architecture that underpins its utility. It features an imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, connected to a propyl chain. nih.govnih.gov This propyl chain is, in turn, bonded to a trimethoxysilyl group (-Si(OCH₃)₃). nih.gov

The imidazole moiety offers several functionalities. It can act as a base, a hydrogen bond donor (if not substituted at the N1 position), and can coordinate with metal ions. nih.govtsijournals.com This versatility in molecular interactions is fundamental to its role in catalysis and surface modification. researchgate.netresearchgate.net

The trimethoxysilyl group is the key to its role as a surface modifier and a linker. The Si-O bonds in this group are kinetically labile and can undergo hydrolysis and condensation reactions. acs.org This allows the molecule to covalently bond to surfaces rich in hydroxyl groups, such as silica (B1680970), or to form cross-linked networks through a sol-gel process. researchgate.netbohrium.com A common synthesis method involves the alkylation of the sodium salt of an imidazole with (3-chloropropyl)trimethoxysilane. bohrium.comrjraap.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 70851-51-3 |

| Molecular Formula | C₉H₁₈N₂O₃Si |

| Molecular Weight | 230.34 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥98.0% |

| Density | 1.04 g/cm³ |

| Boiling Point | 290.4°C at 760 mmHg |

| Refractive Index | 1.467 |

| The data in this table is compiled from various chemical suppliers and databases. calpaclab.comechemi.commsesupplies.com |

Overview of Research Trajectories and Significance in Materials Science and Catalysis

Research into this compound has primarily focused on its application as a coupling agent and as a precursor for creating functionalized materials. Its ability to be grafted onto solid supports, particularly silica-based materials, has been extensively explored.

In materials science, this compound is used to modify surfaces, imparting new properties. For instance, silica nanoparticles can be linked using molecules derived from this compound. researchgate.netresearchgate.net This modification is crucial for creating novel organic-inorganic hybrid materials. researchgate.net These hybrid materials can possess unique thermal and mechanical properties.

In the field of catalysis, this compound serves as an anchor for catalytic species. The imidazole group can be quaternized to form imidazolium-based ionic liquids, which can then be immobilized on a support. researchgate.netresearchgate.net These supported catalysts are often more stable, easier to separate from the reaction mixture, and can be recycled and reused multiple times without a significant loss of activity. researchgate.net For example, it has been used to support tungsten peroxo complexes for oxidation reactions and ytterbium triflate-pybox catalysts for asymmetric Strecker reactions. researchgate.netresearchgate.net The dual functionality of the imidazolium (B1220033) moieties and the metal sites in such systems can lead to enhanced catalytic activity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-ylpropyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3Si/c1-12-15(13-2,14-3)8-4-6-11-7-5-10-9-11/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIFKTIQXYJAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN1C=CN=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7072175 | |

| Record name | 1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70851-51-3 | |

| Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1-(3-(trimethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(trimethoxysilyl)propyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Trimethoxysilyl Propyl 1h Imidazole and Its Derivatives

Alkylation Strategies for Imidazole (B134444) Functionalization

Alkylation represents a fundamental and widely employed strategy for the N-functionalization of imidazole. This approach leverages the nucleophilic character of the imidazole nitrogen to form a carbon-nitrogen bond with an appropriate alkylating agent, in this case, a halopropyltrimethoxysilane.

A prominent and effective method for synthesizing 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole involves the alkylation of sodium imidazolyl. researchgate.net This process begins with the deprotonation of imidazole using a strong base, such as sodium hydroxide, to generate the highly nucleophilic sodium imidazolyl salt. researchgate.net This salt is then reacted with a halopropyltrimethoxysilane, most commonly (3-chloropropyl)trimethoxysilane. researchgate.netrsc.org

The reaction is typically carried out in a non-polar solvent like toluene (B28343) under reflux conditions. researchgate.net A study details a specific procedure where the alkylation of sodium imidazolyl with (3-chloropropyl)trimethoxysilane at reflux in toluene for 15 hours resulted in a high yield of the target imidazole silane (B1218182). researchgate.netrsc.org This method is noted for its simplicity and effectiveness, achieving yields as high as 82%. researchgate.net The use of related azole compounds, such as 1,2,4-triazole (B32235), follows a similar pathway, where the sodium salt of the azole is alkylated with (3-chloropropyl)trimethoxysilane, demonstrating the versatility of this synthetic route. google.com

Table 1: Alkylation Reaction Parameters

| Reactants | Base | Solvent | Conditions | Yield | Source(s) |

| Imidazole, (3-chloropropyl)trimethoxysilane | Sodium Hydroxide | Toluene | Reflux, 15 hours | 82% | researchgate.net, rsc.org |

| 1,2,4-Triazole, (3-chloropropyl)trimethoxysilane | Sodium Salt | Toluene-DMF | Boiling, 3 hours | 86% | google.com |

One-pot synthesis, a strategy aimed at improving efficiency by minimizing the number of separate reaction and purification steps, is highly valued in chemical production. google.com While complex multi-step syntheses often lead to material loss and increased energy consumption, one-pot approaches combine several transformations in a single reaction vessel. google.com

Synthesis of Imidazolium-Based Silane Derivatives

Further derivatization of this compound often involves quaternization of the second nitrogen atom in the imidazole ring, leading to the formation of imidazolium (B1220033) salts. These ionic liquid-based silanes are precursors to a wide range of materials, including catalysts and surface modifiers.

A key derivative is the ionic liquid precursor, 1-methyl-3-[3-(trimethoxysilyl)propyl]imidazolium chloride. Its synthesis is a straightforward extension of the alkylation chemistry. The process involves the reaction of 1-methylimidazole (B24206) with (3-chloropropyl)trimethoxysilane. calstate.edu This quaternization reaction results in the formation of the imidazolium salt, which combines the functional trimethoxysilyl group with the ionic liquid character of the methylimidazolium chloride. calstate.eduelsevierpure.com

These ionic liquid silanes can be grafted onto surfaces or nanoparticles. For example, 1-methyl-3-(3-(trimethoxysilyl) propyl) imidazolium chloride has been supported on CuO nanoparticles to create a novel heterogeneous nanocatalyst. elsevierpure.com The resulting material demonstrates the dual functionality of the metallic sites and the imidazolium moieties. rsc.org

Table 2: Synthesis of Imidazolium-Based Silane

| Precursor 1 | Precursor 2 | Product | Application | Source(s) |

| 1-Methylimidazole | (3-Chloropropyl)trimethoxysilane | 1-Methyl-3-[3-(trimethoxysilyl)propyl]imidazolium chloride | Adsorbent for dehydration, Catalyst support | elsevierpure.com, calstate.edu |

Creating more complex molecular architectures, such as those with multiple silane or imidazole functionalities (multi-end-capped), is an area of active research. These structures are valuable as bidentate ligands for metal complexes or as cross-linking agents in materials science. nih.gov

A direct synthetic route involves using organosilyl groups as linkers for two imidazolium salts. rsc.org For instance, bis(iodomethyl)dimethylsilane (B6597715) can be reacted with an N-substituted imidazole to generate bis(imidazolium) salts linked by a central dimethylsilyl group. rsc.org Subsequent deprotonation can yield the corresponding stable bis(N-heterocyclic carbene) ligands. rsc.org Another approach involves the silylation of the imidazole backbone itself, leading to silyl-bridged or even fused tricyclic structures, which can be achieved by reacting N,N-dimethylimidazol-2-thione with various organochlorosilanes. researchgate.net These methods provide a pathway to systematically assemble bidentate carbene ligands that incorporate organosilane linkers. rsc.org

The versatility of the imidazole ring allows for numerous derivatization pathways beyond simple alkylation. These pathways can introduce a wide array of functional groups, tailoring the molecule for specific applications.

One significant derivatization pathway for this compound, once immobilized on a silica (B1680970) surface, is the quaternization of the remaining free nitrogen on the imidazole ring. For example, 3-(1H-imidazol-1-yl)propyl silica can be reacted with an alkylating agent containing a specific functional motif, such as 4-(6-bromohexanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This method creates a covalently immobilized, functionalized ionic liquid on the surface, designed for tasks like the selective binding of metal ions. Other synthetic routes to functionalized imidazoles, such as the acid-mediated transformation of 5-amino-1,2,3-triazoles, demonstrate the broader chemical toolbox available for creating novel 2-substituted imidazole derivatives, which could potentially be adapted for silane-imidazole compounds. nih.gov

Chemical Reactivity and Functionalization Pathways

Hydrolysis and Condensation Reactions of the Trimethoxysilyl Moiety

The trimethoxysilyl group is the reactive center for the formation of inorganic polysiloxane structures through hydrolysis and condensation.

The hydrolysis of the trimethoxysilyl group is the initial step, where the methoxy (B1213986) groups (-OCH3) are replaced by hydroxyl groups (-OH), yielding a reactive silanetriol intermediate. This reaction is followed by a series of condensation reactions. In these subsequent steps, the silanol (B1196071) groups react with each other or with remaining alkoxysilyl groups to form stable siloxane bonds (Si-O-Si), releasing water or alcohol as byproducts. This process leads to the creation of a cross-linked, three-dimensional siloxane network. nih.govscielo.br The formation of silsesquioxane clusters, which act as nodes connecting polymer chains, is a key feature of these networks. scielo.br

Hydrolysis: Si(OR)₃ + 3H₂O → Si(OH)₃ + 3ROH

Water Condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol Condensation: Si-OR + HO-Si → Si-O-Si + ROH

The kinetics of hydrolysis and condensation are highly sensitive to the reaction conditions.

pH: The pH of the reaction medium is a critical factor. Generally, hydrolysis is inhibited at low pH (below 5) and favored at high pH (above 9). researchgate.net For similar alkoxysilanes like 3-chloropropyltrimethoxysilane (B1208415), the pH of the reaction mixture decreases as hydrolysis proceeds due to the formation of the acidic silanetriol. researchgate.net Maintaining a slightly acidic initial pH (between 5.3 and 6.0) can facilitate the synthesis. researchgate.net

Water Concentration: The amount of water present is crucial for the hydrolysis step. A sufficient stoichiometric amount of water is necessary to ensure the complete conversion of alkoxide groups to silanol groups.

Catalysts: While not always necessary, acid or base catalysts can be employed to control the rates of hydrolysis and condensation. The choice of catalyst can influence the final structure of the siloxane network.

Imidazole (B134444) Ring Functionalization and Derivatization

The imidazole ring offers a variety of pathways for functionalization, allowing for the tuning of the molecule's properties.

The direct arylation of the imidazole core is a powerful method for creating carbon-carbon bonds. Research on analogous 1-aryl-1H-imidazoles has shown that a regioselective synthesis of 1,5-diaryl-1H-imidazoles can be achieved through a palladium-catalyzed direct coupling reaction with aryl iodides or bromides. nih.govamazonaws.com This reaction typically uses a palladium acetate (B1210297)/arsine phosphine (B1218219) ligand catalyst system in the presence of a base like cesium fluoride. nih.gov The proposed mechanism involves an electrophilic attack of an arylpalladium(II) species on the imidazole ring. nih.gov

Table 1: Conditions for Regioselective Arylation of 1-Aryl-1H-Imidazoles

| Parameter | Condition | Source |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) and Triphenylarsine (AsPh₃) | nih.gov |

| Base | Cesium Fluoride (CsF) | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Reactants | 1-aryl-1H-imidazole and Aryl iodide or bromide | nih.govamazonaws.com |

The nitrogen atoms of the imidazole ring can be alkylated, leading to the formation of imidazolium (B1220033) salts. This process, known as quaternization, involves the reaction of the imidazole with an alkylating agent. researchgate.net The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by steric and electronic effects of substituents on the ring, the nature of the alkylating agent, and the reaction medium. beilstein-journals.orgotago.ac.nz For instance, electron-withdrawing groups at the 4(5)-position direct the alkylation to the more remote nitrogen atom. otago.ac.nz The use of sodium hydride in tetrahydrofuran (B95107) has proven to be an effective system for achieving high N-1 regioselectivity in the alkylation of substituted indazoles, a related N-heterocycle. beilstein-journals.org

The imidazole moiety can also participate in nucleophilic substitution reactions. One synthetic route involves modifying silica (B1680970) nanoparticles with 3-chloropropyltrimethoxysilane and N-(3-trimethoxysilylpropyl)imidazole, followed by coupling through nucleophilic substitution. researchgate.netresearchgate.net This demonstrates that the imidazole-functionalized silane (B1218182) can be further reacted to link different molecular components or substrates.

Applications in Advanced Materials Science

Development of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability) within a single composite. 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole is instrumental in the creation of these materials, enabling covalent bonding between the organic and inorganic networks and facilitating the formation of finely tuned nanostructures.

The sol-gel process is a versatile, low-temperature method for producing glass and ceramic materials. It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. sanfanchem.com When an organoalkoxysilane like this compound is introduced into the reaction, it becomes permanently integrated into the resulting inorganic network, creating a hybrid material. researchgate.net

This compound is incorporated into a silica (B1680970) (SiO₂) network through a co-condensation reaction with a primary network-forming precursor, such as Tetraethoxysilane (TEOS). The process begins with the hydrolysis of the alkoxy groups on both the TEOS and the imidazole-silane molecules. sanfanchem.commdpi.com In an acid-catalyzed environment, these methoxy (B1213986) (on the imidazole-silane) and ethoxy (on TEOS) groups are protonated and subsequently react with water to form reactive silanol (B1196071) (Si-OH) groups and alcohol byproducts (methanol and ethanol). researchgate.net

Following hydrolysis, a condensation reaction occurs where the silanol groups react with each other or with remaining alkoxy groups to form stable siloxane (Si-O-Si) bonds. researchgate.net When this compound is present, it is covalently linked into the growing silica network. Because the imidazole-silane has only three hydrolyzable groups, it acts as a network modifier, terminating the network growth at its point of incorporation and introducing the functional propyl-imidazole side chain into the material's structure. mdpi.com This process allows for the creation of a homogenous hybrid material at the molecular level.

The introduction of organotrialkoxysilanes like this compound into a TEOS-based sol-gel system significantly influences the kinetics of the process and the properties of the resulting material. The organic substituent—in this case, the propyl-imidazole group—imparts steric hindrance and inductive effects that alter the reaction rates of hydrolysis and condensation. nih.gov

| Molar Ratio (MTES/TEOS) | Catalyst pH | Gelation Time (tg) | Specific Surface Area (m²/g) | Average Pore Diameter (nm) |

|---|---|---|---|---|

| 0.00 | 4.5 | ~120 hours | ~850 | ~7.5 |

| 0.25 | 4.5 | ~200 hours | ~1115 | ~6.0 |

| 0.67 | 4.5 | ~400 hours | ~800 | ~5.0 |

| 1.50 | 4.5 | ~900 hours | ~650 | ~4.0 |

*This interactive table presents illustrative data from an analogous system using Methyltriethoxysilane (MTES) to demonstrate the typical effects of an organosilane modifier on a TEOS-based sol-gel process. mdpi.com The imidazole-propyl group would be expected to produce quantitatively different but qualitatively similar trends.

The incorporation of functional organic groups into an inorganic silica matrix provides a powerful method for creating materials with tunable optical properties, such as photoluminescence. The silica network serves as a rigid, transparent, and photochemically stable host, preventing the aggregation of optically active organic molecules or ions, which often quenches luminescence.

While this compound is not itself a fluorophore, the imidazole (B134444) moiety is an excellent chelating agent for metal ions. This property can be exploited to create luminescent materials. For example, the imidazole groups covalently anchored within the silica matrix can coordinate with lanthanide ions (e.g., Europium, Terbium), which are known for their sharp and intense luminescence. The organic propyl chain can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits light. This mechanism can lead to a significant enhancement of the material's photoluminescence. Furthermore, the porous nature of sol-gel derived silica allows for the subsequent doping of the hybrid material with fluorescent dyes, where the imidazole groups can modify the local chemical environment, influencing the dye's photophysical properties.

In polymer-silica nanocomposites, nanoparticles of silica are dispersed within a polymer matrix to enhance its mechanical, thermal, or barrier properties. A major challenge in creating these materials is the inherent incompatibility between the hydrophilic inorganic silica surface and the typically hydrophobic organic polymer matrix. nih.gov This incompatibility can lead to particle agglomeration and poor interfacial adhesion, which compromises the material's performance. researchgate.net

This compound functions as a classic silane (B1218182) coupling agent, acting as a molecular bridge to promote adhesion at the organic-inorganic interface. researchgate.net The mechanism involves a dual reactivity:

Reaction with the Inorganic Surface : The trimethoxysilyl end of the molecule reacts with the hydroxyl groups (silanols) present on the surface of the silica nanoparticles. The methoxy groups hydrolyze to form silanols, which then condense with the surface silanols to form stable, covalent Si-O-Si bonds. researchgate.nethengdasilane.com

Interaction with the Polymer Matrix : The propyl-imidazole end of the molecule is organophilic and is designed to interact with the polymer matrix. The imidazole group, with its aromatic character and lone pair of electrons on the nitrogen atoms, can form strong physical interactions (e.g., hydrogen bonds, dipole-dipole interactions) or even chemical bonds with various polymer matrices. researchgate.net

This "coupling" creates a strong bond between the filler and the matrix, allowing for efficient stress transfer from the polymer to the high-modulus silica particles. This results in significant improvements in the nanocomposite's mechanical properties, such as tensile strength and modulus. core.ac.uk Research on similar silane coupling agents in poly(methyl methacrylate)/hydroxyapatite composites has demonstrated this reinforcing effect.

| Material Composition | Flexural Modulus (GPa) | Flexural Strength (MPa) | Fracture Toughness (MPa·m¹/²) |

|---|---|---|---|

| Neat PMMA | 2.1 | 85 | 1.5 |

| PMMA + 5% HA (untreated) | 2.5 | 90 | 1.3 |

| PMMA + 5% HA (silane-treated) | 3.1 | 115 | 2.0 |

*This interactive table shows data from a study on Poly(methyl methacrylate) (PMMA) composites with hydroxyapatite (HA) filler, demonstrating the effect of treatment with a methacrylate-functionalized silane coupling agent. researchgate.net This illustrates the typical improvements in mechanical properties achieved by enhancing interfacial adhesion with a silane coupling agent.

By forming a robust interphase region, this compound not only enhances initial adhesion but also improves the durability of the composite, protecting the interface from degradation by moisture, a common cause of bond failure. onlytrainings.com

Polymer-Silica Nanocomposites and Ionic Interfaces

Interfacing and Linking of Nanoparticles (e.g., Silica Nanoparticles)

The structure of this compound, featuring a trimethoxysilyl group at one end and an imidazole group at the other, makes it an effective linker for nanoparticles, particularly those with oxide surfaces like silica nanoparticles. The trimethoxysilyl group can form strong covalent bonds with the silanol groups (Si-OH) present on the surface of silica nanoparticles through a condensation reaction. researchgate.net

One strategy for linking silica nanoparticles involves a two-step approach where nanoparticles are first separately functionalized and then coupled. scispace.com In this method, one batch of silica nanoparticles is modified with 3-chloropropyltrimethoxysilane (B1208415), and a second batch is modified with this compound. scispace.com The subsequent coupling occurs through a nucleophilic substitution reaction between the chlorine-terminated and imidazole-terminated nanoparticles. scispace.com This approach has been found to result in a more efficient interfacing of nanoparticles compared to methods that use a single, bis-functionalized linker molecule to connect the particles. scispace.com

The successful grafting of the imidazole-modified trialkoxysilanes onto the silica nanoparticles is typically carried out by mixing the pre-formed nanoparticles with the silane compound in a solvent like methanol, with a catalytic amount of ammonia to facilitate the condensation reaction. scispace.com

Porous Copolymer Architectures via Heterogeneous Radical Polymerization

This compound and its derivatives are utilized in creating porous copolymer structures through polymerization techniques. While direct use in heterogeneous radical polymerization is a niche application, related structures are employed to synthesize hybrid copolymers with controlled porosity. For instance, a novel ion-imprinted polyvinylimidazole-silica hybrid copolymer has been synthesized for the selective sorption of lead ions. nih.gov

This synthesis involved using 1-vinylimidazole (B27976) and 3-(trimethoxysilyl)propylmethacrylate as monomers, with tetraethoxysilane acting as a cross-linking agent. nih.gov This process, a form of radical polymerization, creates a porous, hybrid organic-inorganic network. The porosity and functionality of such materials make them effective as adsorbents and for applications in separation sciences. mdpi.comnih.gov The general principle of heterogeneous polymerization, which includes processes like suspension and emulsion polymerization, is crucial for producing polymer beads and latexes from a wide range of monomers, offering significant industrial advantages. cmu.edursc.org The incorporation of functional silanes like this compound into these systems allows for the creation of materials with tailored surface chemistry and structural properties. mdpi.com

Surface Modification and Functionalization

The dual functionality of this compound makes it a prime candidate for surface modification, allowing for the introduction of specific chemical properties onto various substrates.

Creation of Self-Assembled Monolayers (SAMs) on Oxide Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. The formation of SAMs using organosilanes like this compound on oxide surfaces is a well-established method for controlling interfacial properties with molecular-level precision. uow.edu.au The process involves the hydrolysis of the trimethoxysilyl groups in the presence of surface moisture, forming reactive silanol groups. These silanols then condense with the hydroxyl groups on the oxide substrate (e.g., SiO2, TiO2), forming stable covalent Si-O-Si bonds. jos.ac.cnbiu.ac.il

This covalent anchoring ensures the stability of the monolayer. The imidazole head-groups then form the new surface, imparting their specific chemical characteristics, such as basicity and coordination ability, to the material. The ability to form dense, well-ordered layers allows for precise control over surface energy, wettability, and chemical reactivity. jos.ac.cn

Immobilization of Functional Groups on Mesoporous Silicas (e.g., MCM-41)

Mesoporous silica materials, such as MCM-41, are widely used as catalysts, adsorbents, and drug delivery vehicles due to their high surface area and ordered pore structure. uab.catnih.gov The abundant silanol groups on the surface of these materials facilitate their functionalization with organosilanes. researchgate.net The immobilization of this compound onto MCM-41 introduces imidazole functional groups into the porous network.

This is typically achieved through a post-synthesis grafting method, where the synthesized MCM-41 material is refluxed with the silane compound in an anhydrous solvent like toluene (B28343). This process effectively coats the inner pore walls with the functional organic groups without destroying the ordered mesoporous structure. researchgate.net The successful functionalization is confirmed by techniques such as FT-IR spectroscopy, which shows the characteristic bands of the imidazole ring and propyl chain, and nitrogen adsorption-desorption analysis, which typically shows a decrease in surface area and pore volume, confirming the presence of organic moieties within the pores. nih.govresearchgate.net

Controlled Functionalization Density for Tailored Interfaces

The ability to control the surface density of immobilized functional groups is critical for tailoring the properties of an interface. For silane-based functionalization, the density can be controlled by several factors, including the concentration of the silane solution, reaction time, and temperature. ntu.edu.tw

Research on similar amine-terminated silanes has shown that the surface coverage on silica particles is highly dependent on the initial concentration of the silane. researchgate.net At low concentrations, a monolayer formation is observed. researchgate.net However, above a certain threshold concentration, the formation of multilayers or aggregates predominates. researchgate.net By carefully controlling the reaction conditions, it is possible to achieve a desired functionalization density, which in turn dictates the interface's properties, such as its capacity for metal ion chelation, catalytic activity, or interaction with biological molecules. A direct method of surface functionalization, where a surfactant-silyl exchange process occurs simultaneously in an alcohol solvent, has been shown to result in a more uniform monolayer coverage and a higher amount of surface attachment of the silane. ntu.edu.tw The variation of the surface loading of the silyl (B83357) group in this method was found to follow a Langmuir adsorption model. ntu.edu.tw

Modification of Metal Oxide Surfaces (e.g., ZnO)

Beyond silica, this compound can be used to modify the surfaces of other metal oxides, such as zinc oxide (ZnO). nih.gov ZnO is a material of interest for applications in electronics, sensors, and catalysis. mdpi.com Surface modification with silanes can alter the electronic properties of the ZnO interface, improve its compatibility with organic materials in hybrid devices, and prevent nanoparticle agglomeration. nih.govjsynthchem.com

The attachment mechanism is similar to that on silica, involving the reaction of the silane's hydrolyzed trimethoxysilyl group with surface hydroxyl groups on the ZnO. nih.govresearchgate.net Studies using various triethoxysilane precursors on polycrystalline ZnO have demonstrated the formation of stable molecular layers that can significantly alter surface properties like hydrophobicity. nih.gov The imidazole group, once anchored to the ZnO surface via the propyl-silane linker, can act as a coordination site for metal ions or as a basic catalyst, opening up possibilities for creating functional hybrid materials with tailored chemical and physical properties. jsynthchem.comresearchgate.net

The unique molecular structure of this compound, which combines a reactive trimethoxysilyl group with a functional imidazole ring, makes it a valuable precursor in the synthesis of advanced materials. This section explores its application in the development of ionic liquid-based materials, with a focus on heterogeneous systems, silica composites, and electrochemical applications.

Immobilized Ionic Liquids for Heterogeneous Systems

The immobilization of ionic liquids (ILs) onto solid supports creates heterogeneous catalysts and adsorbents that combine the unique properties of ILs with the practical advantages of a solid phase, such as ease of separation and reusability. nih.gov this compound is a key reagent in this field, serving as an anchor to covalently bond imidazolium-based ionic liquids to solid surfaces.

The process typically involves the quaternization of the imidazole nitrogen, followed by the hydrolysis and condensation of the trimethoxysilyl groups onto a support material, often silica. This creates a robust covalent linkage, preventing the leaching of the ionic liquid from the support, which is a common issue with physically adsorbed ILs. scielo.br

One significant application of these immobilized ionic liquids is in biocatalysis. For instance, research has shown that modifying a silica support with an ionic liquid precursor, 1-methyl-3-(3-trimethoxysilyl-propyl)imidazolium tetrafluoroborate, can enhance enzyme activity. In the hydrolysis of triacetin, the enzyme activity was observed to increase from 594 to 975 U/g after the silica support was modified with the ionic liquid. nih.gov This improvement is attributed to the favorable microenvironment provided by the ionic liquid layer for the enzyme.

These supported ionic liquid phase (SILP) systems have been successfully employed in various enzymatic reactions, including transesterification and kinetic resolutions. nih.gov The ability to tailor the properties of the ionic liquid by altering the alkyl chains on the imidazolium (B1220033) ring allows for the fine-tuning of the catalyst's performance for specific applications. nih.gov

| Catalyst System | Support Material | Application | Key Finding |

| Immobilized Imidazolium IL | Silica | Enzyme-catalyzed hydrolysis | Enzyme activity increased from 594 to 975 U/g. nih.gov |

| Supported Ionic Liquid Phase (SILP) | Celite | Biocatalysis | Enables continuous processes and catalyst recycling. nih.gov |

Ionic Liquid-Grafted Silica Materials

The covalent grafting of ionic liquids onto silica surfaces using this compound and its derivatives results in hybrid materials with enhanced properties and a wide range of applications. The trimethoxysilyl group readily reacts with the surface silanol groups of silica, forming stable siloxane bonds.

These ionic liquid-grafted silica materials are synthesized by reacting this compound with the silica surface, followed by quaternization of the imidazole ring to form the ionic liquid moiety. This "grafting to" method ensures a uniform and durable coating of the ionic liquid on the silica support. scielo.br

A notable application of these materials is in industrial dehydration processes. A composite material prepared by bonding 1-methyl-3-methoxysilyl propyl imidazolium chloride to a mesoporous silica matrix has been shown to be an effective adsorbent for water. scielo.br The resulting solid composite is easy to handle and can be used in fixed-bed reactors for applications such as the dehydration of natural gas or bioethanol. scielo.br The covalent bonding prevents the loss of the ionic liquid, ensuring the long-term stability and performance of the adsorbent. scielo.br

The properties of these grafted materials can be extensively characterized using various analytical techniques. The table below summarizes the characterization of a 1-methyl-3-methoxysilyl propyl imidazolium chloride-mesoporous silica composite.

| Characterization Technique | Observation |

| Scanning Electron Microscopy (SEM) | Confirms the morphology of the composite material. |

| Brunauer-Emmett-Teller (BET) Analysis | Determines the surface area and pore size of the material. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Verifies the presence of the ionic liquid functional groups. |

| Nuclear Magnetic Resonance (NMR) | Confirms the covalent bonding between the ionic liquid and silica. |

Application in Redox Electrolytes and Anion Exchange Membranes

While the direct application of this compound in redox electrolytes is not extensively documented in the reviewed literature, the unique properties of imidazolium-based ionic liquids make them promising candidates for such applications. The imidazole core can participate in redox reactions, and its ionic nature facilitates ion transport, a key requirement for electrolytes. Some studies have investigated the redox properties of imidazole-based organic salts and ionic liquids, showing their potential in applications where electron transfer is crucial. nih.gov

In the field of anion exchange membranes (AEMs), imidazolium-based materials are of significant interest. AEMs are crucial components in electrochemical devices like fuel cells and electrolyzers. The performance of an AEM is largely determined by its ionic conductivity and stability.

Research on AEMs has explored the use of imidazole derivatives to enhance these properties. For example, a novel anion exchange membrane was synthesized using 1-(3-aminopropyl) imidazole grafted poly(arylene ether ketone) cross-linked with quaternized polyepichlorohydrin. mdpi.com Although this study used a related amino-functionalized imidazole, the results highlight the potential of the imidazole core in creating highly conductive and stable membranes. The resulting membrane exhibited high hydroxide ion conductivity, reaching up to 0.033 S/cm at 80°C, which is attributed to the presence of the imidazolium groups that facilitate efficient ion transport. mdpi.com

The table below presents the ionic conductivity of an anion exchange membrane incorporating an imidazole derivative at different temperatures.

| Temperature (°C) | Hydroxide Ion Conductivity (S/cm) |

| 30 | 0.022 mdpi.com |

| 80 | 0.033 mdpi.com |

These findings suggest that membranes functionalized with this compound could potentially offer similar or enhanced performance, with the added advantage of the silyl group for improved integration into inorganic-organic hybrid membrane structures. The covalent bonding capability of the trimethoxysilyl group could lead to AEMs with improved mechanical and thermal stability.

Catalytic Applications and Ligand Design

Imidazole (B134444) Moiety as a Ligand for Metal Complexes

The imidazole ring is a significant N-donor ligand in coordination chemistry. rsc.org The lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) readily coordinates with a wide range of transition metals. wikipedia.org This interaction is foundational to the use of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole in creating catalyst precursors.

The trimethoxysilylpropyl-functionalized imidazole serves as an anchorable ligand. The imidazole nitrogen coordinates to a metal center, while the silane (B1218182) group enables subsequent immobilization onto an inorganic support. This strategy allows for the heterogenization of homogeneous catalysts. For instance, a tungsten peroxo complex, stabilized by a picolinato ligand, has been successfully immobilized on silica (B1680970) functionalized with this imidazole derivative. researchgate.netresearchgate.net In this system, the catalytically active tungsten species is anchored to the support via the imidazole moiety. researchgate.netresearchgate.net This covalent immobilization is crucial for preserving the coordination environment of the metal ion, which is essential for its catalytic activity. researchgate.net The strategy of using such functionalized imidazoles allows for the creation of organomineral materials designed for the effective binding and separation of metal ions, including rare earth elements. researchgate.net

A prominent application of this compound is in the synthesis of supported ionic liquid catalysts (SILCs). This involves the quaternization of the imidazole ring to form an imidazolium (B1220033) salt, which is an ionic liquid (IL). The trimethoxysilyl group is then used to graft this IL onto an inorganic support via hydrolysis and condensation reactions.

Common supports include silica (SiO2) and silica-coated magnetic nanoparticles (Fe3O4@SiO2). researchgate.netrsc.org The use of magnetic nanoparticles is particularly advantageous as it allows for the simple and efficient recovery of the catalyst from the reaction mixture using an external magnetic field. researchgate.netrsc.org For example, an imidazolium chloride ionic liquid, derived from a triethoxysilylpropyl imidazole precursor, was immobilized on the surface of silica-coated ferrite (B1171679) nanoparticles (Fe3O4@SiO2-IL). researchgate.netrsc.org This creates a robust organic-inorganic hybrid material where the ionic liquid phase acts as the catalytic site, while the nanoparticle provides a high surface area and a convenient method for separation. researchgate.netjsynthchem.comjsynthchem.com This approach combines the benefits of ionic liquids, such as high thermal stability, with the advantages of heterogeneous catalysis. rsc.org

Heterogeneous Catalysis with Immobilized Imidazolium Species

Once the imidazolium species derived from this compound is immobilized, the resulting material serves as a durable and recyclable heterogeneous catalyst for various organic transformations.

Immobilized imidazolium catalysts have demonstrated significant activity in several important organic reactions. The Knoevenagel condensation, a key carbon-carbon bond-forming reaction, is effectively promoted by these catalysts. aston.ac.ukresearchgate.net The basic nature of the supported imidazolium species can be sufficient to catalyze the condensation between aldehydes and active methylene (B1212753) compounds. aston.ac.ukaston.ac.ukrsc.org

Beyond condensations, these catalysts are active in a range of other transformations. Fe3O4@SiO2-supported imidazolium ionic liquids have been employed as efficient catalysts for the N-formylation of amines under solvent-free conditions and for the one-pot, three-component synthesis of pyrimido[5,4-e] researchgate.netaston.ac.ukoxazine derivatives. researchgate.netrsc.orgjsynthchem.comjsynthchem.com Research has also shown their effectiveness in synthesizing 1,2,3-triazoles. researchgate.net The catalytic activity often stems from the dual functionality of the material, where both the imidazolium moiety and a coordinated metal can participate in the reaction mechanism. researchgate.net

Table 1: Catalytic Performance in Various Organic Transformations

| Catalyst System | Reaction | Substrates | Conditions | Yield | Source(s) |

| Fe3O4@SiO2-Imidazolium IL | N-Formylation | Amines, Formic Acid | Solvent-free, Room Temp. | High | researchgate.netrsc.org |

| Fe3O4@SiO2-Imidazolium IL | Pyrimido[5,4-e] researchgate.netaston.ac.ukoxazine Synthesis | Dihydroxy-phenylethanones, Barbituric Acid, 1-Methylurea | EtOH, 40-60 min | 80-95% | jsynthchem.comjsynthchem.com |

| Imidazole-functionalized Silica | Knoevenagel Condensation | Aldehydes, Active Methylene Compounds | Microwave-assisted | High | researchgate.net |

| Fe3O4@NFC-ImSalophCu | 1,2,3-Triazole Synthesis | Phenacyl bromides, Sodium azide, Alkynes | One-pot, three-component | Excellent | researchgate.net |

A primary advantage of these heterogenized catalysts is their stability and reusability, which are critical for sustainable chemical processes. basf.comfirefly-project.eu Studies have consistently shown that catalysts derived from this compound can be recovered and reused multiple times without a significant drop in catalytic activity.

For instance, the magnetic Fe3O4@SiO2-IL catalyst used for N-formylation was successfully recycled for up to five runs with remarkable activity. researchgate.netrsc.org Similarly, the catalyst used for pyrimidine (B1678525) derivative synthesis was reused four times without loss of activity. jsynthchem.comjsynthchem.com In other systems, catalysts have been reused for at least seven cycles while maintaining high performance. researchgate.net This high degree of recyclability underscores the robustness of the covalent linkage provided by the silyl (B83357) anchor and the stability of the imidazolium catalytic center.

Table 2: Catalyst Recyclability Data

| Catalyst System | Reaction | Number of Cycles | Outcome | Source(s) |

| Fe3O4@SiO2-Imidazolium IL | N-Formylation of Amines | 5 | Remarkable catalytic activity maintained | researchgate.netrsc.org |

| Fe3O4@SiO2-Imidazolium IL | Pyrimido[5,4-e] researchgate.netaston.ac.ukoxazine Synthesis | 4 | Catalyst keeps catalytic activity | jsynthchem.comjsynthchem.com |

| Fe3O4@NFC-ImSalophCu | Synthesis of 1,2,3-triazoles | 4 | No decrease in catalytic activity | researchgate.net |

| Yb(OTf)3-Pybox in IL-Hybrid Silica | Asymmetric Strecker Reaction | 6 | No significant loss of activity or enantioselectivity | researchgate.net |

| Immobilized Tungsten Peroxo Complex | One-pot synthesis of β-alkoxy alcohols | 7 | No significant loss of activity | researchgate.net |

Design of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and as potent organocatalysts, largely due to their strong σ-donating properties and their ability to form highly stable metal complexes. nih.govresearchgate.net Imidazolium salts are the most common and direct precursors to NHC ligands. beilstein-journals.orgresearchgate.net

This compound is an ideal starting material for creating immobilizable NHC precursors. The synthesis involves the alkylation or arylation of the second nitrogen atom (N-1) of the imidazole ring to form a 1,3-disubstituted imidazolium salt. orientjchem.org This salt is the direct precursor to the NHC, which is typically generated in situ by deprotonation with a base. The presence of the trimethoxysilylpropyl group allows this imidazolium salt to be grafted onto silica or other oxide supports. researchgate.net This enables the synthesis of heterogeneous NHC-metal catalysts, combining the high activity and selectivity of NHC-based systems with the practical advantages of catalyst immobilization and recycling. psu.edu

Spectroscopic and Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole.

¹H NMR is used to confirm the molecular structure following synthesis. Specific proton signals in the spectrum correspond to the different chemical environments within the molecule. For instance, the synthesis of N-(3-trimethoxysilylpropyl) imidazole (B134444), a closely related compound, was confirmed using ¹H NMR, with specific peaks assigned to the protons on the imidazole ring, the propyl chain, and the methoxy (B1213986) groups attached to the silicon atom. researchgate.net

¹³C NMR provides complementary information by identifying the unique carbon environments in the molecule. It is particularly valuable for confirming the successful functionalization of substrates, where changes in the carbon signals indicate the formation of new covalent bonds. researchgate.net The spectrum would show distinct peaks for the three carbons of the imidazole ring, the three carbons of the propyl linker, and the methoxy carbons.

²⁹Si NMR , especially in the solid state, is indispensable for studying the silicon-oxygen network formed after the hydrolysis and condensation of the trimethoxysilyl group. This technique provides detailed information about the degree of condensation of the silane (B1218182). It can distinguish between silicon atoms with different numbers of siloxane (Si-O-Si) bonds, typically denoted as T¹, T², and T³ structures, offering insight into the cross-linking density of the silane on a surface or within a silica (B1680970) matrix.

A representative ¹H NMR spectrum for N-(3-trimethoxysilylpropyl) imidazole shows distinct peaks that confirm the molecule's structure. researchgate.net

Interactive Data Table: Representative ¹H NMR Peak Assignments for N-(3-trimethoxysilylpropyl) imidazole

| Chemical Shift (δ/ppm) | Multiplicity | Assignment of Protons |

| 7.48 | s | Imidazole ring proton |

| 7.05 | s | Imidazole ring proton |

| 6.89 | s | Imidazole ring proton |

| 3.98 | t | N-CH₂ (propyl chain) |

| 3.53 | s | Si-O-CH₃ |

| 1.83 | m | -CH₂- (central, propyl chain) |

| 0.64 | t | Si-CH₂ (propyl chain) |

| (Note: Data is illustrative based on published spectra for a similar compound and may vary slightly based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.) |

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying functional groups and confirming the structural integrity of this compound before and after its application.

Infrared (IR) Spectroscopy , often performed as Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the characteristic vibrational modes of the molecule. researchgate.net Key absorption bands would include:

Imidazole Ring Vibrations: C-H, C=N, and C-N stretching and bending modes.

Alkyl Chain Vibrations: C-H stretching and bending modes from the propyl group.

Trimethoxysilyl Group Vibrations: Si-O-C and O-CH₃ stretching modes. After hydrolysis and condensation, the appearance of broad Si-O-Si bands (around 1000-1100 cm⁻¹) and Si-OH bands (around 950 cm⁻¹ and a broad band at ~3400 cm⁻¹) confirms the formation of a siloxane network.

Raman Spectroscopy offers complementary information to IR spectroscopy. mdpi.com It is particularly sensitive to symmetric vibrations and can be used to study the skeletal structure of the molecule. For materials functionalized with the silane, Raman spectroscopy can provide insights into the structure of the imidazole ring and its interactions, such as hydrogen bonding, at an electrified interface. mdpi.com For example, specific Raman modes have been identified as sensitive to the confinement and hydrogen-bonding strength of the imidazole ring. mdpi.com Studies on similar organosilanes like (3,3,3-trifluoropropyl)trimethoxysilane show that both IR and Raman are used to provide comprehensive vibrational assignments for the molecule in its liquid state and after its transformation into a sol-gel material. nih.gov

Electron Microscopy Techniques (e.g., SEM, TEM) for Morphological Analysis

While electron microscopy is not used to characterize the molecule itself, it is essential for analyzing the morphology of materials and surfaces that have been modified or created using this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. When the silane is used to functionalize a material, such as silica nanoparticles, SEM can be used to visualize changes in the surface morphology, confirming the presence of a coating. researchgate.net Field Emission SEM (FESEM) offers even higher resolution to observe the fine surface features of the modified materials. researchgate.net

Transmission Electron Microscopy (TEM) is used to analyze the size, shape, and distribution of nanoparticles. researchgate.netresearchgate.net If the silane is used as a precursor in the synthesis of nanoparticles or as a linker to connect them, TEM can reveal their dimensions and whether they are uniform and spherical. researchgate.netresearchgate.net It provides direct visual evidence of the nanoparticle structure, which can be compared with indirect measurements from other techniques like DLS. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Organic Content

Thermogravimetric Analysis (TGA) is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. mdpi.comtainstruments.com This method is crucial for determining the thermal stability of materials functionalized with this compound and for quantifying the amount of organic material grafted onto an inorganic substrate. researchgate.netresearchgate.net

A typical TGA curve for a silica-based material functionalized with this silane would exhibit distinct weight loss steps:

An initial small weight loss at temperatures below ~150°C, corresponding to the evaporation of adsorbed water and solvents.

A significant weight loss at higher temperatures (e.g., 200°C to 600°C), which is attributed to the thermal decomposition of the organic propyl-imidazole moiety. rjpbcs.com

A stable plateau at high temperatures, representing the remaining inorganic silica.

The percentage of weight loss in the second step allows for the calculation of the organic content (grafting density) of the functionalized material. The onset temperature of this decomposition is a key indicator of the material's thermal stability. researchgate.netmdpi.com

Interactive Data Table: Illustrative TGA Decomposition Stages for a Silane-Modified Material

| Temperature Range (°C) | Event | Typical Weight Loss (%) |

| 30 - 150 | Desorption of physisorbed water/solvent | 1 - 5 |

| 200 - 600 | Decomposition of propyl-imidazole organic group | 10 - 30 (Varies with grafting density) |

| > 600 | Stable inorganic residue (e.g., Silica) | Remainder |

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and nanoparticles in suspension. mdpi.comuark.edu This method is not applicable to the silane molecule itself but is essential for characterizing colloidal systems where the molecule has been used as a surface modifier or a coupling agent for nanoparticles. researchgate.net

DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in a liquid. nih.gov Larger particles move more slowly, and smaller particles move more quickly. Analysis of these fluctuations yields the hydrodynamic diameter (the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured) and the size distribution. The Polydispersity Index (PDI) is also obtained, which indicates the breadth of the size distribution; a low PDI value signifies a narrow, more uniform size distribution. researchgate.net DLS is a powerful tool for monitoring the stability of nanoparticle suspensions and detecting aggregation over time. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. nottingham.ac.ukpnnl.gov

When this compound is grafted onto a substrate, XPS is used to confirm its successful immobilization and to determine the surface composition. researchgate.netresearchgate.net

Elemental Confirmation: The presence of nitrogen (from the imidazole ring) and silicon signals in the XPS survey spectrum of a modified substrate provides strong evidence of successful grafting.

Chemical State Analysis: High-resolution scans of the C 1s, N 1s, and Si 2p regions provide information about the chemical bonding environments. For example, the N 1s spectrum can help distinguish between the different nitrogen atoms in the imidazole ring. The Si 2p spectrum can confirm the formation of a polysiloxane layer on the surface. Angle-resolved XPS (ARXPS) can even provide information about the orientation of the molecules on the surface. rsc.org

Porosimetry and Surface Area Analysis (e.g., BET)

When this compound is used in the synthesis of porous materials, such as functionalized mesoporous silica, porosimetry and surface area analysis are critical for characterizing the material's texture.

BET (Brunauer-Emmett-Teller) Analysis is the most common method for determining the specific surface area of a material. It involves the physical adsorption of a gas (typically nitrogen at 77 K) onto the surface of the material. By analyzing the nitrogen adsorption-desorption isotherm, the surface area can be calculated. researchgate.net

From the same isotherm data, other important textural properties can be determined:

Pore Volume: The total volume of the pores within the material.

Pore Size Distribution: Methods like the Barrett-Joyner-Halenda (BJH) analysis can be applied to the desorption branch of the isotherm to calculate the distribution of pore sizes, typically in the mesopore range (2-50 nm). researchgate.net

These parameters are crucial for applications in catalysis and separation, where the surface area and pore structure directly influence the material's performance. researchgate.netresearchgate.net

Photoluminescence Spectroscopy for Optical Properties

Photoluminescence spectroscopy is a powerful, non-destructive method used to investigate the electronic structure and optical properties of materials. nih.gov It involves exciting a sample with photons, after which the sample emits photons as it returns to a lower energy state. The properties of this emitted light, such as its intensity and wavelength, provide valuable information. Imidazole and its derivatives are known for their unique optical properties and potential for photoluminescence and electroluminescence. nih.gov

The compound this compound serves as a functional precursor that can be incorporated into larger structures, such as nanoparticle networks, imparting specific optical characteristics. In one study, silica nanoparticles were functionalized with N-(3-propyltrimethoxysilane)imidazole (an alternative name for the subject compound) and subsequently cross-linked. acs.org The resulting hybrid material exhibited significant photoluminescent properties. acs.org

Investigations revealed that the self-organization of the imidazolium (B1220033) rings within the network, likely through π-π stacking, leads to a strongly enhanced fluorescence compared to neat imidazolium salts. acs.org When excited at a wavelength of 350 nm, the cross-linked hybrid material showed a distinct emission maximum at 410 nm, resulting in blue light emission. acs.org This demonstrates the role of the imidazole moiety in creating a luminescent system. Furthermore, the quantum yield of the hybrid material reached 0.26, which is a substantial enhancement compared to the typical quantum yields of 0.05-0.07 observed for neat 1-butyl-3-methylimidazolium ionic liquids. acs.org This enhancement underscores the potential of using this compound in the design of functional optical materials. acs.orgresearchgate.net

| Property | Value / Observation | Conditions |

| Excitation Wavelength | 350 nm | For cross-linked silica nanoparticle network functionalized with this compound. acs.org |

| Emission Maximum | 410 nm | For the same cross-linked hybrid material, corresponding to blue emission. acs.org |

| Quantum Yield (Φ) | 0.26 | For the hybrid material, indicating significantly enhanced fluorescence. acs.org |

| Proposed Mechanism | Self-organization of aromatic imidazolium rings via π-π stacking. | This arrangement within the inorganic matrix is credited for the enhanced fluorescence. acs.org |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the geometry, reactivity, and spectroscopic properties of molecules like 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole.

Detailed research on closely related imidazole (B134444) derivatives provides a framework for understanding the insights achievable through DFT. dntb.gov.ua For instance, studies on 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea, which contains the 1-(3-propyl)-1H-imidazole core, have utilized DFT to perform comprehensive vibrational analysis and to assess reactive and optoelectronic properties. dntb.gov.ua Such calculations can determine key parameters that govern the molecule's behavior.

Key areas of investigation using DFT include:

Molecular Geometry: Optimization of the molecule's structure to find its most stable conformation.

Vibrational Analysis: Calculation of infrared and Raman spectra to complement experimental findings.

Electronic Properties: Determination of frontier molecular orbitals (HOMO and LUMO) to understand charge transfer and reactivity. The energy gap between HOMO and LUMO is a critical parameter for chemical reactivity.

Reactivity Descriptors: Calculation of Fukui functions and average local ionization energy (ALIE) surfaces to identify the most reactive sites within the molecule. nih.govresearchgate.net For this compound, this would distinguish the reactivity of the imidazole ring from the silyl (B83357) group.

Bond Dissociation Energies (BDE): Prediction of the strength of chemical bonds to understand degradation pathways and stability.

The following table summarizes the types of insights gained from DFT calculations on similar heterocyclic compounds.

| DFT Calculation Type | Information Gained | Relevance to this compound |

| Geometry Optimization | Predicts the most stable 3D structure and bond lengths/angles. | Essential for understanding how the molecule will orient itself on a surface. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines electron-donating and accepting capabilities and the electronic absorption spectra. researchgate.net | Predicts how the molecule will interact electronically with other materials. |

| Fukui Functions / ALIE Surface | Identifies specific atoms or regions susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net | Pinpoints whether the imidazole ring or the silyl group is the primary site of reaction. |

| Vibrational Frequencies | Simulates IR and Raman spectra for comparison with experimental data. | Confirms the molecular structure and the success of its synthesis. |

| Bond Dissociation Energy (BDE) | Calculates the energy required to break specific bonds. | Assesses the stability of the molecule under different conditions, particularly the Si-O bonds upon hydrolysis. |

Molecular Modeling and Simulation of Hybrid Systems

The primary application of this compound is in the creation of hybrid organic-inorganic materials. Molecular modeling and simulations are crucial for understanding how these molecules behave when incorporated into larger systems, such as when they are grafted onto nanoparticle surfaces or integrated into polymer matrices. mdpi.comdntb.gov.ua

These simulations can model the interaction between the silane (B1218182) coupling agent and various substrates. The trimethoxysilyl group is designed to hydrolyze and form covalent siloxane (Si-O-Si) bonds with hydroxyl-rich surfaces like silica (B1680970), while the imidazole end is available for further reactions or to impart specific properties to the surface. researchgate.netnih.gov

Simulations of these hybrid systems can reveal:

Interfacial Bonding: The nature and strength of the bond between the silane and the substrate. mdpi.com

Chain Conformation: The orientation and arrangement of the propyl-imidazole chains on the surface.

For example, molecular dynamics simulations can be used to study the behavior of related silane coupling agents at the interface between a quartz fiber and an epoxy matrix, revealing how the silane's structure influences the composite's mechanical properties. dntb.gov.ua Similarly, modeling has been used to study the modification of nano-Al2O3 surfaces with silane coupling agents to improve compatibility with a polyimide matrix. mdpi.com A related compound, 1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazol-3-ium Chloride, is noted for its use as a silane coupling agent in materials science, particularly for self-assembly and adhesion promotion. tcichemicals.com

Prediction of Self-Assembly and Interfacial Interactions (e.g., π-π Stacking)

The imidazole and trimethoxysilyl functional groups of this compound dictate its ability to self-assemble and engage in specific interfacial interactions. Computational methods can predict these behaviors.

Self-Assembly: The trimethoxysilyl group is the key to the self-assembly process on hydroxylated surfaces. The mechanism involves:

Hydrolysis: The methoxy (B1213986) groups (-OCH3) on the silicon atom react with water to form silanol (B1196071) groups (-Si-OH).

Condensation: These silanol groups can condense with other silanol groups on a substrate (like silica) or with each other, forming stable siloxane (Si-O-Si) bonds. researchgate.net

This process leads to the formation of a self-assembled monolayer (SAM) on the substrate, with the propyl-imidazole chains oriented away from the surface. researchgate.net The quality and ordering of this monolayer can be predicted through modeling.

Interfacial Interactions: Once assembled on a surface, the exposed imidazole rings can participate in various non-covalent interactions, which are critical for the material's final application.

π-π Stacking: The aromatic imidazole ring can interact with other π-systems (like other imidazole rings or aromatic molecules) through π-π stacking. nih.govrsc.org DFT calculations and molecular dynamics have shown that these interactions can be energetically favorable and influence the packing of molecules in the solid state and at interfaces. vu.nlrsc.orgnih.gov Studies have demonstrated that imidazole-based π-π stacked dimers can form efficient conductance pathways. rsc.org

Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while any N-H groups can act as donors. rsc.org These interactions are crucial in the assembly of supramolecular structures. rsc.org

Coordination: The imidazole ring is an excellent ligand for metal ions, an interaction that can be modeled to predict binding affinities and geometries.

Computational studies have quantified these interactions. For example, DFT calculations on imidazole-derived Schiff bases showed that hydrogen-bonded dimeric structures were significantly more stable (by approximately 101 kJ mol⁻¹) than the individual monomers. rsc.org Furthermore, analysis of imidazolium (B1220033) cations has revealed that through-space π-π stacking and NH-π interactions contribute to their intramolecular stabilization. vu.nl

Future Research Directions and Emerging Applications

Rational Design of Next-Generation Hybrid Materials with Enhanced Performance

The ability to form robust organic-inorganic hybrid materials is a cornerstone of the utility of 1-(3-(trimethoxysilyl)propyl)-1H-imidazole. Future research will focus on the rational design of these materials to achieve unprecedented levels of performance and specificity for a range of applications.

One promising avenue is the creation of hybrid materials with precisely controlled nanostructures. By using this compound in sol-gel processes, potentially in combination with other organosilanes, researchers can create materials with tailored pore sizes, surface areas, and chemical functionalities. An emerging area of interest is the development of novel mesoporous organosilicas incorporating task-specific ionic liquids derived from this imidazole (B134444) silane (B1218182). These materials show significant potential for high-performance adsorption of pollutants, such as heavy metal ions like Pb(II), from aqueous solutions nih.gov. The design principle involves the co-condensation of the imidazole silane with a silica (B1680970) precursor, such as tetraethyl orthosilicate, to create a porous framework where the imidazole groups are readily accessible for further functionalization or direct application nih.gov.

Furthermore, the imidazole moiety can be quaternized to form imidazolium-based ionic liquids, which can then be integrated into the material's structure. This creates what are known as "ionic liquid-like" frameworks within silica nanoparticles researchgate.net. These frameworks can exhibit unique properties, such as enhanced thermal stability and tunable polarity, making them suitable for applications in separation science and catalysis. Research has shown that linking silica nanoparticles with bis(trialkoxysilyl)-substituted imidazolium (B1220033) structures results in robust hybrid materials researchgate.net. Future work will likely explore a wider range of linking molecules and synthetic strategies to fine-tune the material's properties for specific applications, such as selective gas adsorption or as stationary phases in chromatography.

A key research direction will be to move beyond simple surface modification towards the creation of three-dimensional, multifunctional hybrid systems. This involves the precise spatial arrangement of different functional groups within the material's architecture. For instance, by combining this compound with other functional silanes, it is possible to create bifunctional or multifunctional surfaces with synergistic properties.

| Material Type | Design Strategy | Potential Application | Research Finding |

| Mesoporous Organosilica | Co-condensation with TEOS and functionalization with ionic liquid groups | Adsorption of heavy metals (e.g., Pb(II)) | High adsorption capacity and rapid uptake of pollutants nih.gov. |

| Ionic Liquid-Linked Silica Nanoparticles | Coupling of silica nanoparticles modified with this compound | Catalysis, Separation Science | Creates a more efficient interfacing of nanoparticles compared to using bis(trialkoxysilyl)-substituted imidazolium linkers researchgate.net. |

| Hybrid Materials with Photoluminescent Properties | Incorporation of various substituted imidazolium linkers between silica nanoparticles | Optical sensors, Light-emitting devices | Varying the aromatic linker can shift the emission maxima of the material by up to 100 nm due to π–π stacking interactions researchgate.net. |

Expanding the Scope of Catalytic Transformations with Immobilized Imidazolium Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical area of research aimed at combining the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. This compound is an ideal precursor for the synthesis of immobilized imidazolium salts and N-heterocyclic carbene (NHC) complexes, which are highly effective catalysts for a wide range of organic transformations.

Future research will focus on expanding the library of immobilized imidazolium-based catalysts and applying them to a broader array of catalytic reactions. By modifying the imidazole nitrogen with various alkyl or functional groups before or after immobilization on a silica support, the steric and electronic properties of the resulting imidazolium salt or NHC can be fine-tuned. This allows for the optimization of catalytic activity and selectivity for specific reactions, such as C-C bond formations (e.g., cross-coupling reactions), olefin metathesis, and Knoevenagel condensations nih.gov.

A significant area of development will be in the field of asymmetric catalysis. Chiral catalysts immobilized on silica supports via the this compound linker can provide a recyclable and robust system for the enantioselective synthesis of valuable chiral molecules. For example, ytterbium triflate (Yb(OTf)₃)-Pybox complexes immobilized in a self-assembled ionic liquid hybrid silica have been successfully used for the asymmetric Strecker hydrocyanation of imines, demonstrating the potential of these systems in fine chemical synthesis researchgate.netresearchgate.net. Future work will likely explore other metal-ligand complexes and their application in a wider range of asymmetric transformations.

Moreover, the dual functionality of materials derived from this compound, which can possess both metal-binding sites and imidazolium moieties, opens up possibilities for creating multifunctional catalysts. For instance, a Cu(II)-Schiff base complex containing an imidazolium ionic phase has been supported on magnetic nanoparticles and used as a highly efficient and reusable catalyst for the synthesis of 1,2,3-triazoles researchgate.net. The magnetic core allows for easy separation of the catalyst, while the imidazolium component enhances the stability and activity of the catalytic system. The development of such multifunctional, easily recoverable catalysts is a key trend for sustainable chemistry.

| Catalytic System | Reaction Type | Key Advantages | Research Finding |

| Immobilized Yb(OTf)₃-Pybox | Asymmetric Strecker hydrocyanation | Reusable, high activity and enantioselectivity | The catalyst can be reused for at least 6 times without significant loss of activity researchgate.netresearchgate.net. |

| Immobilized Tungsten Peroxo Complex | One-pot synthesis of β-alkoxy alcohols | High efficiency, reusability | The immobilization of the complex is highly temperature-dependent researchgate.net. |

| Magnetic Nanoparticle-Supported Cu(II)-Schiff Base with Imidazolium Phase | Synthesis of 1,2,3-triazoles | High stability, reusability, easy separation | The catalyst could be recycled for four cycles without a decrease in catalytic activity researchgate.net. |

| Gold Nanoparticles in Bridged Imidazolium PMOs | Aerobic oxidation of alcohols | High activity, recyclability, low metal leaching | The combination of bridged imidazolium groups and confined nanospaces leads to remarkable stabilization of the gold nanoparticles researchgate.net. |

Advanced Functionalization Strategies for Tailored Material Properties

The versatility of the imidazole group makes this compound an excellent platform for advanced functionalization strategies. These strategies aim to create materials with precisely tailored properties for specific and sophisticated applications.